molecular formula C18H22ClN3O3S B2487397 6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215837-04-9

6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2487397
CAS RN: 1215837-04-9
M. Wt: 395.9
InChI Key: KYAMILIIVRZWCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related tetrahydrothieno[2,3-c]pyridine derivatives involves multi-step chemical reactions starting from basic organic compounds and incorporating various functional groups to achieve the desired complex structure. Techniques such as condensation reactions, cyclization, and substitution reactions are commonly employed to synthesize these compounds (Nallangi et al., 2014).

Molecular Structure Analysis

The molecular structure of similar tetrahydrothieno[2,3-c]pyridine derivatives is characterized by spectroscopic methods like FTIR, 1H, and 13C NMR, and X-ray crystallography. These compounds often exhibit intramolecular hydrogen bonding, which stabilizes their crystal structure and affects their physical and chemical properties (Çolak et al., 2021).

Chemical Reactions and Properties

Tetrahydrothieno[2,3-c]pyridine derivatives undergo various chemical reactions, including interaction with ligands, to form complexes that show significant biological activities. These reactions are crucial for modifying the molecular structure to enhance or reduce reactivity towards biological targets (Hossan et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Studies have shown that modifications in the molecular structure can lead to significant changes in these physical properties, which in turn affect their chemical reactivity and biological activity (Doshi et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the tetrahydrothieno[2,3-c]pyridine derivatives. These properties are crucial for understanding the potential applications of these compounds in various scientific and industrial fields (Mamedov et al., 2009).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized through various chemical reactions, showcasing their versatile chemistry and potential for generating novel compounds. Bakhite et al. (2005) detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems through the reaction of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates with different carbonyl compounds, leading to a variety of tetrahydropyridothienopyrimidine derivatives. Similarly, Ahmed (2002) described the preparation of azolopyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidines from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate, demonstrating the chemical flexibility and the formation of complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005; Ahmed, 2002).

Biological Activities and Applications

Antimicrobial and Antibacterial Properties

  • The compounds based on tetrahydrothieno[2,3-c]pyridine structures have shown promising antimicrobial and antibacterial properties. Doshi et al. (2015) synthesized 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and demonstrated their antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the potential of these compounds in developing new antibacterial agents (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).

Mechanism of Action

The mechanism of action of pyridine derivatives often involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The safety data sheet for pyridine indicates that it is highly flammable and causes skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research. Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties .

properties

IUPAC Name

6-ethyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-3-21-9-8-13-14(10-21)25-18(15(13)16(19)22)20-17(23)11-4-6-12(24-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMILIIVRZWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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